Dimethyl piperidine-3,4-dicarboxylate
Overview
Description
. It is characterized by a piperidine ring, which is a six-membered heterocyclic amine, and two carboxylate groups that are esterified with methyl groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the esterification of piperidine-3,4-dicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques such as catalytic hydrogenation or the use of green chemistry principles to improve yield and reduce environmental impact.
Types of Reactions:
Oxidation: Dimethyl piperidine-3,4-dicarboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Piperidine-3,4-dicarboxylic acid and its derivatives.
Reduction: Piperidine-3,4-dihydroxymethyl compounds.
Substitution: Amides, amines, and other substituted derivatives.
Mechanism of Action
Target of Action
Similar compounds such as pyrrolopyrazine derivatives have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that the compound’s structure, which includes a piperidine ring, plays a crucial role in its biological activity .
Biochemical Pathways
Similar compounds have been shown to impact a variety of pathways, leading to a range of biological activities .
Result of Action
Compounds with similar structures have been shown to exhibit a range of biological activities, suggesting that dimethyl piperidine-3,4-dicarboxylate may have similar effects .
Scientific Research Applications
Dimethyl piperidine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Dimethyl piperidine-3,4-dicarboxylate is similar to other dicarboxylic acid esters, such as dimethyl pyridine-3,4-dicarboxylate and dimethyl 2,2'-bipyridine-4,4'-dicarboxylate. its unique structure, particularly the presence of the piperidine ring, sets it apart in terms of reactivity and potential applications. These similar compounds may have different chemical properties and uses, but this compound stands out due to its versatility and utility in various fields.
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Properties
IUPAC Name |
dimethyl piperidine-3,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-13-8(11)6-3-4-10-5-7(6)9(12)14-2/h6-7,10H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZQKBBGEBZTND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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